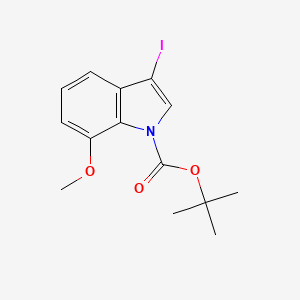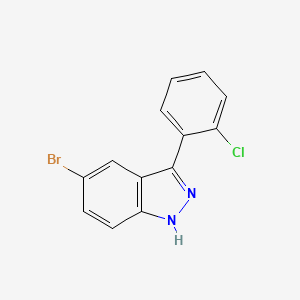
2-Ethyl-4,4-dimethyl-3-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,4-dimethyl-3-oxopentanal is an organic compound with the molecular formula C9H16O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an alkyl group. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to the carbon chain, making it a branched aldehyde.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanal can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by oxidation to introduce the aldehyde functional group. This process can be optimized for large-scale production by using continuous flow reactors and high-throughput screening of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,4-dimethyl-3-oxopentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atom of the aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.
Reduction: 2-Ethyl-4,4-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,4-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4,4-dimethyl-3-oxopentanal can be compared with other similar aldehydes, such as:
4,4-Dimethyl-3-oxopentanal: Lacks the ethyl group, making it less branched.
2-Ethyl-3-methylpentanal: Has a different arrangement of the alkyl groups, leading to different reactivity and properties.
4-Methylpentanal: A simpler structure with fewer substituents, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific branching and the presence of both ethyl and methyl groups, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-ethyl-4,4-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
DMMNGWUHEPPCPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)


![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)


![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)


